molecular formula C17H27B B3244257 1-(3-Bromo-propyl)-4-octyl-benzene CAS No. 1611469-80-7

1-(3-Bromo-propyl)-4-octyl-benzene

Cat. No.: B3244257
CAS No.: 1611469-80-7
M. Wt: 311.3 g/mol
InChI Key: HIGVZZQJVACQSB-UHFFFAOYSA-N
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Description

Significance of Bromo-functionalized Hydrocarbons in Contemporary Organic Synthesis

Bromo-functionalized hydrocarbons, which include alkyl and aryl bromides, are of paramount importance in modern organic synthesis. nih.gov The carbon-bromine (C-Br) bond is a versatile functional group, participating in a wide array of chemical transformations. researchgate.net This reactivity makes bromo compounds key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

One of the most significant applications of bromo-functionalized hydrocarbons is in cross-coupling reactions. researchgate.net These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is fundamental to the construction of complex molecular architectures from simpler precursors. Aryl bromides, in particular, are widely used as precursors for these powerful bond-forming reactions. researchgate.net

Furthermore, the bromine atom can be readily converted into other functional groups through nucleophilic substitution reactions. This allows for the strategic introduction of a wide range of functionalities into a molecule, further highlighting the synthetic utility of bromo-functionalized compounds. The development of new and efficient methods for introducing bromine into organic molecules, known as bromination, remains an active area of research. nih.gov

Structural Classification and Chemical Rationale of 1-(3-Bromo-propyl)-4-octyl-benzene within Alkyl Aryl Systems

This compound belongs to the family of alkyl aryl hydrocarbons, specifically a disubstituted benzene (B151609). vedantu.com This classification is based on its core structure, which consists of a central benzene ring attached to two different alkyl chains.

Aryl Group: The benzene ring is the aryl component of the molecule. An aryl group is a functional group derived from an aromatic ring. vedantu.com The aromatic nature of the benzene ring, with its delocalized pi-electron system, confers significant stability to the molecule. vedantu.com

Alkyl Groups: The molecule has two alkyl substituents: a 3-bromopropyl group and an octyl group. An alkyl group is a functional group consisting of carbon and hydrogen atoms arranged in a chain. vedantu.com

The 3-bromopropyl group is a three-carbon chain where a bromine atom is attached to the terminal carbon. The presence of the bromine atom introduces a reactive site for nucleophilic substitution and other transformations.

The octyl group is an eight-carbon saturated hydrocarbon chain. This long alkyl chain significantly influences the molecule's physical properties, such as its lipophilicity (tendency to dissolve in fats, oils, and non-polar solvents).

The chemical rationale behind this structure lies in the combination of a reactive functional group (the bromoalkyl chain) with a lipophilic tail (the octyl chain) on a stable aromatic platform. This design can be advantageous in applications where the molecule needs to interact with both polar and non-polar environments or serve as a precursor for more complex structures with specific solubility requirements.

Overview of Research Trajectories for Analogous Chemical Architectures

Research on chemical architectures analogous to this compound, namely functionalized alkylbenzenes, is a vibrant and expanding field. A significant area of focus is the development and application of these compounds in materials science and medicinal chemistry.

The market for linear alkyl benzene (LAB) and heavy alkyl benzenes (HAB) is experiencing significant growth, driven by their use in the production of surfactants for detergents and industrial cleaners. kbvresearch.comtransparencymarketresearch.com Research in this area is focused on optimizing production processes to improve efficiency and develop more environmentally friendly and biodegradable products. kbvresearch.commarketresearchfuture.com There is a clear trend towards the use of bio-based raw materials to enhance the sustainability of these products. marketresearchfuture.com The Asia-Pacific region, particularly China, is a dominant force in this market due to rapid industrialization and the availability of raw materials. kbvresearch.commaximizemarketresearch.com

In the realm of synthetic methodology, there is ongoing research into novel ways to synthesize and functionalize alkyl aryl compounds. This includes the development of new catalytic systems for cross-coupling reactions and more selective methods for introducing functional groups onto the alkyl chains and aromatic rings. acs.orgnih.gov For instance, visible-light-mediated reactions are emerging as a powerful tool for the selective functionalization of aliphatic C-H bonds. acs.org

Furthermore, studies on the structure-property relationships of these molecules are crucial. Understanding how modifications to the alkyl chain length, the type and position of functional groups, and the nature of the aryl core affect the compound's physical and chemical properties is essential for designing new molecules with tailored functions. nih.gov This knowledge is critical for applications ranging from the development of new liquid crystals to the design of novel drug delivery systems.

Interactive Data Table: Properties of Related Compounds

To provide context for the properties of this compound, the following table summarizes key physical and chemical data for structurally related compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
(3-Bromopropyl)benzene nist.govnih.gov637-59-2C₉H₁₁Br199.09------
(1-Bromopropyl)benzene chemsrc.comnih.gov2114-36-5C₉H₁₁Br199.09215.5 ± 9.01.3 ± 0.1
1-(3-Bromopropyl)-4-chlorobenzene nih.govuni.lu64473-35-4C₉H₁₀BrCl233.53------
1-Bromo-4-(3-bromopropyl)benzene chemsrc.comnih.gov90562-10-0C₉H₁₀Br₂---------
1-(3-Bromopropyl)-4-methoxybenzene sigmaaldrich.com57293-19-3C₁₀H₁₃BrO229.11104-106 (at 0.2 mmHg)1.311 (at 25 °C)
This compound chemicalbook.com1611469-80-7C₁₇H₂₇Br---------

Properties

IUPAC Name

1-(3-bromopropyl)-4-octylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27Br/c1-2-3-4-5-6-7-9-16-11-13-17(14-12-16)10-8-15-18/h11-14H,2-10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGVZZQJVACQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Insights into the Chemical Reactivity of 1 3 Bromo Propyl 4 Octyl Benzene

Nucleophilic Substitution Reactions (SN1 and SN2 pathways) of the Bromopropyl Moiety

The carbon-bromine bond in the bromopropyl portion of 1-(3-bromopropyl)-4-octyl-benzene is polarized, rendering the carbon atom attached to the bromine electrophilic and thus susceptible to attack by nucleophiles. This facilitates nucleophilic substitution reactions, which can proceed through either an SN1 or SN2 pathway, depending on the reaction conditions.

Reactivity Profiles with Diverse Nucleophiles (e.g., amines, alkoxides, thiolates)

The electrophilic carbon of the bromopropyl group readily reacts with a variety of nucleophiles. For instance, amines will attack this carbon to form the corresponding substituted amines. Similarly, alkoxides and thiolates can displace the bromide to yield ethers and thioethers, respectively. The general reactivity trend follows the nucleophilicity of the attacking species.

Influence of Solvent Polarity and Reaction Conditions on Substitution Mechanisms

The choice of solvent and reaction conditions plays a critical role in determining whether the substitution reaction follows an SN1 or SN2 pathway.

SN2 Pathway : This pathway is favored by the use of polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), and a high concentration of a strong nucleophile. The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom at the same time as the bromide ion leaves.

SN1 Pathway : This pathway becomes more likely in polar protic solvents, like water or ethanol, which can stabilize the intermediate carbocation that forms after the bromide ion departs. Weaker nucleophiles also favor the SN1 mechanism. However, for a primary alkyl halide like the bromopropyl group, the formation of a primary carbocation is energetically unfavorable, making the SN2 pathway generally more common.

Elimination Reactions (E1 and E2 pathways) and Olefinic Product Formation

In addition to substitution, 1-(3-bromopropyl)-4-octyl-benzene can undergo elimination reactions to form an alkene, specifically 1-(prop-2-en-1-yl)-4-octyl-benzene. These reactions are often in competition with nucleophilic substitution.

E2 Pathway : This pathway is favored by strong, sterically hindered bases, such as potassium tert-butoxide. The base removes a proton from the carbon adjacent to the one bearing the bromine, while the bromide ion is simultaneously eliminated.

E1 Pathway : This pathway proceeds through a carbocation intermediate, similar to the SN1 reaction, and is therefore favored by polar protic solvents and weaker bases. The rate-determining step is the formation of the carbocation, which then rapidly loses a proton to form the alkene.

The balance between substitution and elimination is influenced by factors such as the strength and steric bulk of the base/nucleophile, the solvent, and the temperature. Higher temperatures generally favor elimination over substitution.

Electrophilic Aromatic Substitution on the Substituted Benzene (B151609) Ring

The benzene ring of 1-(3-bromopropyl)-4-octyl-benzene is activated towards electrophilic aromatic substitution (EAS) by the presence of the octyl group. Alkyl groups are electron-donating through an inductive effect, which increases the electron density of the aromatic ring, making it more attractive to electrophiles.

The octyl group is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho (adjacent) and para (opposite) to the octyl group. libretexts.org This is due to the stabilizing effect of the alkyl group on the carbocation intermediate (the arenium ion) formed during the reaction. libretexts.org The 3-bromopropyl group, being separated from the ring by a three-carbon chain, has a negligible electronic effect on the directing properties of the aromatic ring.

Common EAS reactions include:

Nitration : Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO2).

Halogenation : Using a halogen (e.g., Br2) with a Lewis acid catalyst (e.g., FeBr3) to add a halogen atom. chegg.commasterorganicchemistry.com

Friedel-Crafts Acylation : Using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst to add an acyl group.

Friedel-Crafts Alkylation : Using an alkyl halide with a Lewis acid catalyst to add another alkyl group. However, this reaction is prone to carbocation rearrangements and polyalkylation. youtube.com

Interactive Data Table: Expected Major Products of Electrophilic Aromatic Substitution on 1-(3-Bromo-propyl)-4-octyl-benzene

Reaction TypeReagentsExpected Major Products
NitrationHNO₃, H₂SO₄1-(3-Bromopropyl)-2-nitro-4-octyl-benzene, 1-(3-Bromopropyl)-4-nitro-5-octyl-benzene
BrominationBr₂, FeBr₃1-Bromo-4-(3-bromopropyl)-2-octyl-benzene, 1-Bromo-2-(3-bromopropyl)-4-octyl-benzene
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(4-(3-Bromopropyl)-2-octyl-phenyl)ethan-1-one, 1-(2-(3-Bromopropyl)-4-octyl-phenyl)ethan-1-one

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Bromoaryl or Bromoalkyl Moieties

The carbon-bromine bond in 1-(3-bromopropyl)-4-octyl-benzene can also participate in various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov While the primary alkyl bromide is generally less reactive than an aryl bromide in these reactions, suitable catalytic systems can facilitate its coupling.

Applications in Heck, Sonogashira, Suzuki-Miyaura, and Stille Coupling Methodologies

Heck Reaction : This reaction couples the alkyl bromide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. organic-chemistry.orgnih.gov The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Sonogashira Coupling : This involves the coupling of the alkyl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce a substituted alkyne. libretexts.orgnih.govorganic-chemistry.org Copper-free versions of this reaction have also been developed. nih.gov

Suzuki-Miyaura Coupling : This versatile reaction couples the alkyl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govlibretexts.orgrsc.org It is widely used due to its mild reaction conditions and the commercial availability of many boronic acids. nih.gov

Stille Coupling : This reaction involves the coupling of the alkyl bromide with an organotin compound, catalyzed by palladium. While effective, the toxicity of the organotin reagents has led to a preference for other coupling methods like the Suzuki-Miyaura reaction. libretexts.org

Interactive Data Table: Overview of Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst SystemProduct Type
HeckAlkenePd catalyst, baseSubstituted alkene
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, baseSubstituted alkyne
Suzuki-MiyauraOrganoboron compoundPd catalyst, baseAlkylated/Arylated product
StilleOrganotin compoundPd catalystAlkylated/Arylated product

Exploration of Nickel-Catalyzed Alkyl-Alkyl Cross-Coupling Processes

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, and they are particularly effective for coupling alkyl halides. In the case of this compound, the primary alkyl bromide can readily participate in nickel-catalyzed alkyl-alkyl cross-coupling processes. These reactions offer a direct method for extending the propyl chain or for introducing new functional groups.

The mechanism of nickel-catalyzed cross-coupling reactions is complex and can proceed through various catalytic cycles, often involving Ni(0), Ni(I), Ni(II), and Ni(III) oxidation states. sci-hub.senih.gov For the coupling of a primary alkyl bromide like this compound with another alkyl electrophile, a plausible mechanism involves the initial reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. nih.gov This Ni(0) complex can then undergo oxidative addition with the aryl halide coupling partner to form an aryl-Ni(II) intermediate. nih.gov

Alternatively, a Ni(I) species can react with the alkyl bromide to generate an alkyl radical and a Ni(II) complex. nih.gov This radical can then participate in the catalytic cycle. A proposed catalytic cycle for the cross-electrophile coupling of a primary alkyl bromide and an aryl bromide is outlined in Scheme 4 of one study. nih.gov The reaction commences with the reduction of the Ni(II) precatalyst to a Ni(0) species. This is followed by oxidative addition to the aryl bromide, forming an aryl-Ni(II) intermediate. This intermediate then reacts with an alkyl radical, generated from the primary alkyl bromide, to form an aryl-alkyl-Ni(III) species. Reductive elimination from this complex yields the desired cross-coupled product and a Ni(I) species, which can then react with another molecule of the alkyl bromide to regenerate the alkyl radical and the Ni(II) catalyst, thus completing the catalytic cycle. nih.gov

The choice of ligand is critical in these reactions, as it influences the stability of the nickel intermediates and the selectivity of the reaction. nih.gov For instance, sterically hindered nitrogen-based ligands have been shown to be effective in promoting migratory cross-coupling reactions. nih.gov

Below is a table summarizing representative conditions for nickel-catalyzed cross-coupling reactions involving primary alkyl bromides, which are analogous to this compound.

EntryAlkyl BromideCoupling PartnerCatalyst/LigandReductantSolventProductYield (%)
11-Bromo-3-phenylpropane4-BromobenzoateNiBr₂ / Spiro-bidentate-pyoxMnNMP4-(3-Phenylpropyl)benzoate72
21-Bromohexane4-IodoanisoleNiBr₂·diglyme / LigandZnDMA1-Hexyl-4-methoxybenzene85
31-Bromobutane1-IodooctaneNiCl₂·glyme / dtbbpyZnDMADodecane68

This table is a representation of typical reaction conditions and yields for analogous compounds and is for illustrative purposes.

Radical Reactions and Their Role in Transformations of Bromo-functionalized Compounds

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a suitable precursor for radical-mediated transformations. The generation of an alkyl radical from the primary alkyl bromide can be initiated by various methods, including the use of radical initiators (e.g., AIBN), photolysis, or single-electron transfer from a metal catalyst. nih.govmdpi.com

Once formed, the 3-(4-octylphenyl)propyl radical can undergo a variety of reactions. One common pathway is radical cyclization, where the radical attacks the aromatic ring. researchgate.netresearchgate.net In the case of the 3-(4-octylphenyl)propyl radical, a 6-exo-trig cyclization would lead to the formation of a spirocyclic intermediate, which could then be further transformed. However, 5-exo-trig cyclization onto the substituted carbon of the benzene ring is also a possibility, leading to a dearomatized intermediate. nih.gov The regioselectivity of such cyclizations is influenced by steric and electronic factors.

Atom-transfer radical cyclization (ATRC) is another important transformation where a radical is generated and subsequently cyclizes, with the bromine atom being transferred to terminate the radical chain. mdpi.com

Radical reactions can also be initiated through the interaction of the alkyl bromide with a low-valent metal complex. For example, a Ni(I) species can react with an alkyl bromide to generate an alkyl radical and a Ni(II) species. nih.gov This radical can then participate in various coupling or addition reactions. Mechanistic studies have suggested that the generation of a tertiary carbon radical can occur through a chain-walking process followed by Ni-C bond homolysis. nih.gov

The table below illustrates the types of products that can be obtained from radical reactions of bromoalkanes.

EntrySubstrateRadical Initiator/ConditionsReaction TypeProduct
11-Bromo-4-phenylbutaneBu₃SnH, AIBNRadical CyclizationTetralin
2N-(Allyl)-2-bromo-2-phenylacetamideCu(I)/LigandATRCLactam
35-Bromopent-1-eneTi(III)Reductive CyclizationCyclopentane

This table provides examples of products from radical reactions of similar bromo-functionalized compounds and is for illustrative purposes.

Computational Chemistry and Theoretical Investigations of 1 3 Bromo Propyl 4 Octyl Benzene

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(3-Bromo-propyl)-4-octyl-benzene at the atomic level. These methods provide a detailed picture of the molecule's geometry and electronic landscape.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in determining its optimized molecular geometry. These calculations reveal the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. Key geometric parameters that can be determined include bond lengths, bond angles, and dihedral angles, which define the spatial relationship between the alkyl chains and the benzene (B151609) ring.

Furthermore, DFT analysis provides a detailed map of the electronic density distribution across the molecule. This is crucial for identifying regions of high and low electron density, which in turn helps in predicting the molecule's reactivity. For instance, the electron-rich aromatic ring and the electronegative bromine atom are key features that govern its interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also calculated, and their energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher polarizability and a greater ease of undergoing chemical reactions. DFT can also be used to simulate spectroscopic properties, such as IR and NMR spectra, which can be compared with experimental data for validation of the computational model. molgen.deresearchgate.net

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, offer a high level of theory for predicting the reactivity and conformational landscape of this compound. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate energy calculations and descriptions of electron correlation effects.

These methods are particularly valuable for exploring the potential energy surface of the molecule, which helps in identifying various stable conformers arising from the rotation around the single bonds of the propyl and octyl chains. By calculating the relative energies of these conformers, it is possible to determine the most populated conformations at a given temperature. This information is vital for understanding how the molecule's shape influences its physical properties and biological interactions. Ab initio calculations can also be used to model reaction pathways and transition states with high accuracy, providing deep insights into the mechanisms of reactions involving the bromo-propyl group, such as nucleophilic substitutions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

In a typical MD simulation, the molecule is placed in a simulation box, often with solvent molecules, and the forces between all atoms are calculated using a force field. Newton's equations of motion are then solved iteratively to trace the trajectory of each atom. This allows for the exploration of the conformational space and the identification of the most prevalent conformers and the energy barriers between them. For this compound, MD simulations can elucidate how the long octyl chain and the bromo-propyl group interact with each other and with surrounding molecules, which is crucial for understanding its behavior in different environments, such as in solution or at interfaces. sdu.edu.cn These simulations are also key to understanding non-covalent interactions like van der Waals forces and π-stacking, which are important for the self-assembly and aggregation behavior of such molecules.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior (focus on theoretical models)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties. For this compound, QSPR studies can be developed to predict a wide range of properties, such as boiling point, solubility, and toxicity, based on calculated molecular descriptors. molgen.denih.govresearchgate.net

The development of a QSPR model involves calculating a set of molecular descriptors that encode structural, electronic, and topological information about the molecule. These descriptors can range from simple counts of atoms and bonds to more complex quantum chemical parameters like dipole moment, polarizability, and HOMO/LUMO energies. researchgate.net A mathematical model, often based on multiple linear regression or machine learning algorithms, is then constructed to relate these descriptors to an experimentally measured property. bham.ac.uk For halogenated hydrocarbons like this compound, descriptors that capture the electronic effects of the bromine atom and the hydrophobicity of the long alkyl chain would be particularly important. nih.gov Once validated, these theoretical models can be used to predict the properties of new, structurally similar compounds without the need for experimental measurements, thus accelerating the design and screening of new chemical entities.

Predicted PropertyRelevant QSPR DescriptorsModeling Approach
Boiling PointMolecular Weight, Surface Area, PolarizabilityMultiple Linear Regression
Aqueous SolubilityLogP, Polar Surface Area, Hydrogen Bond Donors/AcceptorsPartial Least Squares
ToxicityHOMO/LUMO Energies, Electrophilicity Index, Molecular VolumeArtificial Neural Network

Reaction Mechanism Elucidation via Computational Pathway Analysis (e.g., transition state determination)

Computational pathway analysis is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, including the structures of all intermediates and transition states.

A key aspect of this analysis is the determination of the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The geometry and energy of the transition state can be calculated using quantum chemical methods like DFT. For this compound, a likely reaction to be studied is the nucleophilic substitution at the carbon atom bonded to the bromine. Computational analysis can help determine whether this reaction proceeds via an SN1 or SN2 mechanism by locating the respective transition states and intermediates. researchgate.net For instance, a free-radical bromination reaction mechanism involves initiation, propagation, and termination steps, which can be computationally modeled to understand the selectivity of the reaction. msu.edulibretexts.orgmasterorganicchemistry.comyoutube.com This level of mechanistic detail is invaluable for optimizing reaction conditions and predicting the formation of byproducts.

Reaction TypeComputational MethodKey Information Obtained
Nucleophilic Substitution (e.g., with OH-)DFT (B3LYP/6-31G*)Transition state geometry, activation energy, reaction pathway (SN1 vs. SN2)
Radical HalogenationCASSCF, MP2Bond dissociation energies, radical intermediate stability, product selectivity
Elimination Reaction (e.g., dehydrobromination)DFT with implicit solventE1 vs. E2 mechanism, transition state structures, kinetic isotope effects

Solvation Models and Their Impact on Predicted Reactivity and Spectroscopic Characteristics

The chemical behavior of this compound can be significantly influenced by the solvent in which it is dissolved. Solvation models are computational methods used to account for the effects of the solvent on the solute's properties. These models can be broadly categorized into implicit and explicit solvation models. slideshare.net

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. slideshare.net This approach is computationally efficient and is often used to calculate the effects of solvation on properties like reaction energies and spectroscopic characteristics. For example, the UV-Vis absorption spectrum of this compound is expected to show a shift in the presence of a polar solvent, and this shift can be predicted using implicit solvation models. nih.gov

Explicit solvation models, on the other hand, involve including a number of individual solvent molecules in the simulation box along with the solute molecule. This approach, typically used in conjunction with molecular dynamics simulations, allows for a more detailed description of specific solute-solvent interactions, such as hydrogen bonding. The choice of solvation model can have a significant impact on the predicted reactivity, as the solvent can stabilize or destabilize reactants, products, and transition states to different extents. acs.org Therefore, selecting an appropriate solvation model is crucial for obtaining accurate theoretical predictions of the chemical behavior of this compound in solution.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 3 Bromo Propyl 4 Octyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 1-(3-Bromo-propyl)-4-octyl-benzene, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.

Proton NMR (¹H NMR) for Detailed Structural Elucidation

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and signal multiplicity. The structure of this compound suggests a characteristic set of signals. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring are expected to appear as a pair of doublets, characteristic of an AA'BB' system, due to their coupling with each other. The aliphatic protons of the octyl and bromopropyl chains will exhibit distinct chemical shifts influenced by their proximity to the aromatic ring or the electronegative bromine atom.

Based on data from similar alkylbenzenes and brominated alkanes, the predicted ¹H NMR spectral data in a solvent like deuterated chloroform (B151607) (CDCl₃) is summarized below. rsc.orglibretexts.org

Predicted ¹H NMR Data for this compound

Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
a ~ 7.12 d 2H ~ 8.0 Aromatic H (ortho to octyl)
b ~ 7.09 d 2H ~ 8.0 Aromatic H (ortho to propyl)
c ~ 3.41 t 2H ~ 6.7 -CH₂-Br
d ~ 2.65 t 2H ~ 7.5 Ar-CH₂- (propyl)
e ~ 2.58 t 2H ~ 7.7 Ar-CH₂- (octyl)
f ~ 2.20 p 2H ~ 7.1 Ar-CH₂-CH₂- (propyl)
g ~ 1.59 m 2H - Ar-CH₂-CH₂- (octyl)
h ~ 1.29 m 10H - -(CH₂)₅- (octyl)

d = doublet, t = triplet, p = pentet, m = multiplet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure produces a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The presence of two different alkyl substituents on the benzene ring means that all four aromatic carbons will have unique signals.

The predicted ¹³C NMR chemical shifts are based on known substituent effects on benzene rings and data from related alkylbenzenes and haloalkanes. rsc.orgresearchgate.net

Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm) Assignment
~ 140.5 C-4 (Aromatic, attached to octyl)
~ 138.9 C-1 (Aromatic, attached to propyl)
~ 128.6 C-2, C-6 (Aromatic CH)
~ 128.4 C-3, C-5 (Aromatic CH)
~ 35.5 Ar-CH₂- (octyl)
~ 34.8 Ar-CH₂- (propyl)
~ 33.5 Ar-CH₂-CH₂- (propyl)
~ 33.0 -CH₂-Br
~ 31.9 Alkyl chain CH₂
~ 31.5 Alkyl chain CH₂
~ 29.5 Alkyl chain CH₂
~ 29.3 Alkyl chain CH₂
~ 29.2 Alkyl chain CH₂
~ 22.7 Alkyl chain CH₂

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To unambiguously assign the predicted proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, key correlations would be observed between:

The adjacent methylene (B1212753) protons of the propyl chain (d ↔ f ↔ c).

The adjacent methylene protons of the octyl chain (e ↔ g and throughout the chain).

The ortho and meta protons on the aromatic ring (a ↔ b).

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). libretexts.orgcolumbia.edu It allows for the definitive assignment of each carbon signal by linking it to its known proton signal. For example, the proton signal at ~3.41 ppm (c) would show a cross-peak with the carbon signal at ~33.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds (and sometimes four in conjugated systems). columbia.eduyoutube.com It is crucial for connecting the different fragments of the molecule. Key expected HMBC correlations would include:

The benzylic protons of the propyl chain (d, ~2.65 ppm) to the aromatic quaternary carbon C-1 (~138.9 ppm) and aromatic CH carbons C-2/C-6 (~128.6 ppm).

The benzylic protons of the octyl chain (e, ~2.58 ppm) to the aromatic quaternary carbon C-4 (~140.5 ppm) and aromatic CH carbons C-3/C-5 (~128.4 ppm).

The aromatic protons (a, b) to the benzylic carbons (d, e) and other aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Its fragmentation patterns offer valuable clues about the molecule's structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

GC-MS combines the separation power of Gas Chromatography with the detection capabilities of Mass Spectrometry. This technique is ideal for separating the target compound from any impurities or starting materials and subsequently identifying it based on its mass spectrum.

The electron ionization (EI) mass spectrum of this compound is expected to show a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the molecular ion will appear as a pair of peaks of nearly equal intensity, [M]⁺• and [M+2]⁺•. youtube.com

The fragmentation of the molecule under EI conditions would likely proceed through several established pathways for alkylbenzenes and bromoalkanes. jove.comlibretexts.orgyoutube.com

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Predicted Fragment Ion Fragmentation Pathway
338/340 [C₁₇H₂₇Br]⁺• Molecular Ion (M/M+2)
259 [C₁₇H₂₇]⁺ Loss of •Br radical
227/229 [C₁₄H₂₀Br]⁺ Loss of propyl radical (•C₃H₇)
225 [C₁₆H₂₅]⁺ Loss of •CH₂CH₂Br via McLafferty rearrangement
191 [C₁₄H₂₃]⁺ Benzylic cleavage, loss of •C₃H₆Br
119 [C₉H₁₁]⁺ Benzylic cleavage, loss of •C₈H₁₇

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula for the ion. acs.orgresearchgate.net For this compound, HRMS would be used to confirm its elemental composition, C₁₇H₂₇Br, by matching the experimentally measured mass to the theoretically calculated mass.

Calculated Exact Masses for the Molecular Ion

Ion Formula Isotope Composition Calculated m/z
[C₁₇H₂₇⁷⁹Br]⁺ ¹²C₁₇¹H₂₇⁷⁹Br 338.1345

An experimental HRMS measurement matching these values within a narrow tolerance (e.g., ± 5 ppm) would provide definitive confirmation of the compound's elemental formula.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. While no direct full IR or Raman spectrum for this compound is readily available in public databases, the expected characteristic absorption bands and Raman shifts can be inferred from the analysis of similar compounds, such as (3-Bromopropyl)benzene and other alkylbenzenes. nih.govnist.gov

Infrared (IR) Spectroscopy:

In the IR spectrum of this compound, specific vibrational frequencies correspond to the stretching and bending of its constituent bonds. These characteristic peaks provide a molecular fingerprint.

Aromatic C-H Stretching: The presence of the benzene ring is typically confirmed by C-H stretching vibrations appearing in the region of 3100-3000 cm⁻¹. researchgate.net

Aliphatic C-H Stretching: The propyl and octyl alkyl chains will exhibit symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹. researchgate.net

C-C Stretching (Aromatic): The stretching of the carbon-carbon bonds within the benzene ring usually gives rise to a series of bands in the 1600-1450 cm⁻¹ region.

CH₂ Bending: The scissoring vibration of the methylene (CH₂) groups in the propyl and octyl chains is expected around 1465 cm⁻¹.

C-Br Stretching: The carbon-bromine bond will produce a characteristic absorption in the lower frequency "fingerprint" region of the spectrum, typically between 600 and 500 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations.

Aromatic Ring Breathing: A strong, sharp band corresponding to the symmetric "breathing" mode of the benzene ring is a characteristic feature in the Raman spectrum.

C-H Stretching: Similar to IR, both aromatic and aliphatic C-H stretching vibrations are observable. researchgate.net

C-Br Stretching: The C-Br stretching vibration is also detectable in the Raman spectrum, often providing a clearer signal than in the IR spectrum for certain molecular environments.

Table 1: Predicted Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-HStretching3100-3000IR, Raman
Aliphatic C-HStretching<3000IR, Raman
Aromatic C=CStretching1600-1450IR, Raman
CH₂Bending (Scissoring)~1465IR
C-BrStretching600-500IR, Raman

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are indispensable for separating this compound from reaction mixtures, identifying its presence, and quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of non-volatile compounds like this compound. The choice of stationary and mobile phases is critical for achieving optimal separation.

For compounds with aromatic character, reversed-phase HPLC is commonly employed. nih.gov A C18 column, which has a non-polar stationary phase, is often the column of choice. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile. nih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the benzene ring in this compound will absorb UV light at a characteristic wavelength, often around 254 nm or 259 nm. nih.gov

Table 2: Typical HPLC Parameters for Analysis of Aromatic Compounds

ParameterSpecification
Column C18 (Reversed-Phase)
Mobile Phase Water/Methanol or Water/Acetonitrile gradient
Detector UV-Vis (e.g., at 259 nm)
Flow Rate Typically 1 mL/min

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that similar, smaller brominated alkylbenzenes are amenable to GC analysis, it is a suitable method for this compound. avantorsciences.com

In a typical GC analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. For a non-polar compound like this compound, a non-polar or mid-polar stationary phase, such as one based on polydimethylsiloxane, would be appropriate. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides not only retention time data for identification but also mass spectral data for structural confirmation.

Table 3: General GC Parameters for Analysis

ParameterSpecification
Column Capillary column with a non-polar or mid-polar stationary phase
Carrier Gas Helium or Hydrogen
Injector Temperature Sufficiently high to ensure complete vaporization without degradation
Oven Temperature Program Ramped temperature program to ensure good separation
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions. libretexts.orgsorbtech.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. chegg.comyoutube.com

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. researchgate.net The plate is then placed in a developing chamber containing a suitable solvent system (the mobile phase). The choice of eluent is crucial; a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) is often used for compounds of this type.

As the solvent moves up the plate by capillary action, the components of the reaction mixture travel at different rates depending on their polarity and affinity for the stationary phase. libretexts.org The less polar compounds will travel further up the plate. The separated spots can be visualized under UV light, as the aromatic ring of this compound will fluoresce. By comparing the spots of the reaction mixture to those of the starting materials and a pure sample of the product (if available), the progress of the reaction can be qualitatively assessed. youtube.com The disappearance of the starting material spot and the appearance and intensification of the product spot indicate that the reaction is proceeding. chegg.com

Table 4: Typical TLC Setup for Reaction Monitoring

ComponentDescription
Stationary Phase Silica gel coated plate
Mobile Phase (Eluent) Mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate)
Visualization UV light (254 nm)

Applications in Advanced Materials Science

Precursor in the Synthesis of Functional Polymers and Oligomers

The presence of a reactive halogen and a tunable aromatic core makes 1-(3-Bromopropyl)-4-octylbenzene an attractive precursor for creating polymers and oligomers with tailored properties.

The carbon-bromine bond in the propyl chain of 1-(3-Bromopropyl)-4-octylbenzene is a key functional group that can be exploited in various polymerization reactions. For instance, it can serve as an initiator or a monomer in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). In a typical ATRP process, the bromo- group can be activated by a transition metal catalyst to generate a radical, which then initiates the polymerization of other vinyl monomers.

Furthermore, this compound can be used in polycondensation reactions. For example, it can react with difunctional nucleophiles, such as bisphenols or diamines, to yield polyesters or polyamines, respectively. The long octyl chain would impart flexibility and solubility to the resulting polymer, while the benzene (B151609) ring would contribute to its thermal stability and mechanical strength. The general reactivity of alkyl halides in such polymerizations is a well-established principle in polymer chemistry.

Conjugated polymers are a class of organic materials with alternating single and double bonds, which exhibit interesting electronic and optical properties. The benzene ring of 1-(3-Bromopropyl)-4-octylbenzene can be incorporated into the backbone of conjugated polymers through various cross-coupling reactions, such as Suzuki, Stille, or Heck coupling.

The long octyl chain attached to the benzene ring would enhance the solubility of the resulting conjugated polymer in organic solvents, which is a crucial factor for solution-based processing of organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The bromo-propyl group could be further functionalized post-polymerization to introduce other desired properties or to act as a cross-linking site to improve the morphological stability of the active layer in such devices. While direct studies on this specific molecule are limited, the use of functionalized benzene derivatives in the synthesis of conjugated polymers is a widespread strategy. researchgate.net

Building Block for Liquid Crystalline Materials and Soft Matter Architectures

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. tcichemicals.com The elongated, rod-like shape of 1-(3-Bromopropyl)-4-octylbenzene, arising from the para-substituted benzene ring with a long alkyl chain, is a common structural feature of calamitic (rod-shaped) liquid crystals. tcichemicals.commdpi.com

By appropriate modification of the bromo-propyl group to introduce a polar head group, it is conceivable that this molecule could exhibit liquid crystalline behavior. For instance, conversion of the bromide to a cyano or a carboxylic acid group could lead to the formation of nematic or smectic phases. The octyl tail plays a crucial role in promoting the formation of these mesophases by providing the necessary anisotropic intermolecular interactions. The synthesis of liquid crystals often involves the combination of a rigid core, a flexible tail, and a polar group, all of which are present or can be easily derived from 1-(3-Bromopropyl)-4-octylbenzene. nih.govrsc.org

Development of Self-Assembled Monolayers and Surface Functionalization Agents

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. uni-tuebingen.deoaepublish.cominkpenlab.org The bromo-propyl group of 1-(3-Bromopropyl)-4-octylbenzene can be transformed into a variety of head groups that can bind to different substrates. For example, it can be converted to a thiol or a silane (B1218182) group, which are known to form robust SAMs on gold and silicon oxide surfaces, respectively. oaepublish.comnih.gov

The long octyl chain would then form a densely packed, hydrophobic monolayer on the surface. Such functionalized surfaces can be used to control the wetting properties, reduce friction, and prevent corrosion. Furthermore, the terminal end of the SAM can be further modified, making these surfaces useful for applications in biosensing, cell patterning, and microelectronics. The ability to tailor surface properties by forming SAMs from functionalized organic molecules is a well-established field of materials science. uni-tuebingen.debldpharm.com

Synthesis of Dendrimers and Complex Macromolecular Architectures

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.gov The synthesis of dendrimers can be achieved through two main approaches: the divergent method, where the dendrimer is grown from the core outwards, and the convergent method, where dendritic wedges (dendrons) are synthesized first and then attached to a central core. nih.gov

1-(3-Bromopropyl)-4-octylbenzene can serve as a building block in both strategies. In a divergent approach, the bromo-propyl group can be converted to a reactive site for the attachment of multiple monomer units, leading to the next generation of the dendrimer. In a convergent approach, this molecule could be part of a dendron that is later attached to a multifunctional core. The octyl chain would provide solubility to the growing dendrimer, which is often a challenge in dendrimer synthesis. While there are no specific reports on the use of this compound in dendrimer synthesis, the principles of using functionalized aromatic cores in the construction of dendritic structures are well-documented. cmu.edunih.govresearchgate.net

Role As an Organic Building Block in Specialized Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

The structure of 1-(3-Bromo-propyl)-4-octyl-benzene makes it a valuable intermediate for the synthesis of more complex molecules. The presence of the long octyl chain imparts significant lipophilicity, which can be advantageous for creating molecules that need to interact with nonpolar environments, such as lipid bilayers in biological systems or as components in organic electronic materials.

The reactive handle of the molecule is the 3-bromopropyl group. The bromine atom is a good leaving group in nucleophilic substitution reactions, allowing for the attachment of a wide array of other chemical moieties. For instance, it can react with amines, alcohols, thiols, and carbanions to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This versatility makes it a suitable starting material for the synthesis of diverse and complex target molecules.

While direct examples are scarce, the analogous compound, (3-Bromopropyl)benzene , is widely used as a building block. Its reactivity patterns in nucleophilic substitution and cross-coupling reactions serve as a strong indicator of the potential synthetic pathways available for its 4-octyl derivative. The primary difference the octyl group introduces is steric hindrance to a small degree and, more significantly, altered solubility characteristics, which might necessitate adjustments in reaction conditions.

Scaffold for the Introduction of Diverse Functional Groups via Bromopropyl Reactivity

The bromopropyl chain of This compound serves as a flexible scaffold for introducing a wide range of functional groups. The three-carbon chain provides spatial separation between the aromatic ring and the newly introduced functionality, which can be crucial in designing molecules where specific spatial arrangements are required.

The reactivity of the terminal bromine atom allows for a plethora of chemical transformations. Some illustrative examples of reactions that could be performed on this scaffold include:

Azide (B81097) Introduction: Reaction with sodium azide would yield the corresponding azidopropyl derivative. This azide can then be used in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, to link the molecule to other complex fragments.

Cyanide Addition: Treatment with a cyanide salt, such as sodium cyanide, would lead to the formation of a nitrile. This nitrile group can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of various nitrogen-containing heterocycles.

Grignard Reagent Formation: The bromoalkane can be converted into a Grignard reagent by reacting with magnesium metal. This powerful organometallic reagent can then participate in reactions with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and build up more complex carbon skeletons.

These examples highlight the utility of the bromopropyl group as a versatile anchor for appending diverse functionalities onto the 4-octylbenzene core.

Precursor for Heterocyclic Compound Synthesis (e.g., via intramolecular cyclization reactions involving the bromoalkyl chain)

The structure of This compound is well-suited for the synthesis of heterocyclic compounds through intramolecular cyclization reactions. In such reactions, a nucleophilic center elsewhere in the molecule attacks the electrophilic carbon atom of the bromopropyl chain, leading to the formation of a new ring.

For this to occur, the aromatic ring would first need to be functionalized to introduce a suitable nucleophile at the ortho position to the propyl chain. For example, if a hydroxyl or amino group were introduced at the 2-position of the benzene (B151609) ring, an intramolecular cyclization could be induced to form a six-membered heterocycle.

While there are no specific examples in the literature for This compound , the general strategy of intramolecular cyclization of haloalkyl-substituted aromatic compounds is a well-established method for the synthesis of fused ring systems. For instance, the intramolecular cyclization of substituted phenols with alkenyl side chains is a known method for creating bicyclic skeletons. libretexts.org Similarly, intramolecular radical cyclizations are also a powerful tool for forming cyclic structures. rsc.org

Utilization in Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly efficient synthetic strategies. nih.gov Alkyl halides, such as This compound , can be valuable components in certain MCRs.

For example, in a Mannich-type multicomponent reaction, an aldehyde, an amine, and a nucleophile combine to form an aminoalkylated product. While organometallic reagents are often used as the nucleophile, alkyl bromides can be converted in situ to organozinc reagents, which can then participate in these reactions to form α-branched amines. beilstein-journals.org The use of This compound in such a reaction would allow for the direct incorporation of the 4-octylphenylpropyl moiety into a more complex amine structure.

The development of new MCRs is an active area of research, and the potential for incorporating functionalized alkyl halides like This compound is significant for the rapid generation of molecular diversity. semanticscholar.org

Q & A

Basic: What are the standard synthetic routes for 1-(3-Bromo-propyl)-4-octyl-benzene?

A common method involves alkylation of 4-octylbenzene with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in acetone) to introduce the bromopropyl group. Alternatively, Grignard reactions or Friedel-Crafts alkylation may be employed, though steric hindrance from the octyl group requires optimization of reaction time and temperature. Purification typically involves silica gel chromatography or recrystallization to achieve >95% purity .

Basic: How is the compound characterized to confirm its structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key signals include aromatic protons (δ 6.5–7.5 ppm), bromopropyl chain protons (δ 1.8–3.5 ppm), and octyl chain protons (δ 0.8–1.5 ppm). Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) validates purity, with molecular ion peaks matching the expected molecular weight (e.g., m/z 356 for C₁₇H₂₅Br) .

Advanced: What strategies optimize nucleophilic substitution reactions at the bromopropyl site?

To enhance substitution efficiency:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate reactions in biphasic systems.
  • Temperature control : Moderate heating (60–80°C) balances reaction rate and side-product formation.
    Mechanistic studies via kinetic isotope effects or DFT calculations can identify rate-limiting steps .

Advanced: How to resolve contradictory data in reaction yields across studies?

Systematic Design of Experiments (DoE) is recommended:

  • Variable screening : Test factors like solvent polarity, base strength, and stoichiometry.
  • Statistical analysis : Use ANOVA to identify significant variables.
  • Side-reaction monitoring : Employ LC-MS to detect byproducts (e.g., elimination to allyl derivatives). Contradictions often arise from trace moisture or impurities in starting materials .

Basic: What are the compound’s key applications in material science?

The bromopropyl group enables covalent functionalization of surfaces (e.g., silica nanoparticles) for catalytic or sensing applications. The octyl chain provides hydrophobicity, useful in liquid crystal design or polymer additives to modulate thermal stability .

Advanced: How to study the compound’s role in supramolecular assembly?

  • X-ray crystallography : Resolve crystal packing influenced by bromine’s polarizability and octyl chain van der Waals interactions.
  • Dynamic Light Scattering (DLS) : Monitor self-assembly in solution under varying temperatures.
  • Computational modeling : Simulate intermolecular forces using molecular dynamics software (e.g., GROMACS) .

Basic: What precautions are necessary for handling and storage?

  • Storage : Keep in amber vials at RT under inert gas (Ar/N₂) to prevent bromine loss via hydrolysis.
  • Safety : Use gloves and fume hoods due to potential lachrymatory effects. Monitor degradation via periodic NMR .

Advanced: How to investigate its potential as a pharmaceutical intermediate?

  • Biological assays : Test cytotoxicity (e.g., MTT assay) and metabolic stability (e.g., liver microsomes).
  • Derivatization : Introduce pharmacophores (e.g., amines, sulfonamides) via substitution reactions.
  • ADMET profiling : Use in silico tools (e.g., SwissADME) to predict absorption and toxicity .

Basic: What analytical techniques detect trace impurities?

  • HPLC-MS : Identifies halogenated byproducts (e.g., dealkylated derivatives).
  • Elemental analysis : Verifies Br content deviation (<1% acceptable).
  • TGA-DSC : Assesses thermal decomposition profiles indicative of impurities .

Advanced: How to design a scalable synthesis protocol for industrial collaboration?

  • Continuous flow reactors : Improve heat/mass transfer and reduce reaction time.
  • Green chemistry metrics : Optimize E-factor by recycling solvents (e.g., acetone).
  • Process Analytical Technology (PAT) : Implement in-line FTIR for real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.